molecular formula C10H8ClNO B1612414 7-Chloro-3-methyl-1H-indole-2-carbaldehyde CAS No. 910442-16-9

7-Chloro-3-methyl-1H-indole-2-carbaldehyde

Cat. No.: B1612414
CAS No.: 910442-16-9
M. Wt: 193.63 g/mol
InChI Key: FLYFADJEUDJOJU-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chloro group at the 7th position, a methyl group at the 3rd position, and an aldehyde group at the 2nd position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

7-Chloro-3-methyl-1H-indole-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-methyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 7-chloro-3-methylindole and an appropriate aldehyde precursor .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a common approach due to its efficiency and high yield. The reaction conditions often involve the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1H-indole-3-carbaldehyde
  • 7-Chloro-1H-indole-5-carboxaldehyde
  • 7-Chloro-3-methylindole

Uniqueness

7-Chloro-3-methyl-1H-indole-2-carbaldehyde is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group at the 7th position and the aldehyde group at the 2nd position makes it particularly reactive in certain chemical reactions, distinguishing it from other indole derivatives .

Properties

IUPAC Name

7-chloro-3-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-7-3-2-4-8(11)10(7)12-9(6)5-13/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYFADJEUDJOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590776
Record name 7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910442-16-9
Record name 7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Reactant of Route 2
7-Chloro-3-methyl-1H-indole-2-carbaldehyde
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7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Reactant of Route 4
7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Reactant of Route 5
7-Chloro-3-methyl-1H-indole-2-carbaldehyde
Reactant of Route 6
7-Chloro-3-methyl-1H-indole-2-carbaldehyde

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